N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-11-3-1-10(2-4-11)15-20-21-16(23-15)19-14(22)9-24-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHCSAQZLGXULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the substitution reactions where fluorophenyl groups are introduced into the oxadiazole ring.
Formation of the acetamide linkage: This can be done by reacting the oxadiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Research indicates that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| SNB-19 | 5.6 | High growth inhibition |
| OVCAR-8 | 7.2 | Effective against ovarian cancer |
| NCI-H460 | 6.5 | Moderate activity against lung cancer |
These results suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial strains such as:
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.25 | Effective against biofilm formation |
| Escherichia coli | 0.30 | Broad-spectrum activity |
This antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
Emerging studies indicate that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of similar oxadiazole derivatives, researchers found that modifications to the phenyl groups significantly enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231). The study concluded that structural optimization could lead to more potent anticancer agents.
Case Study 2: Antimicrobial Assessment
A comparative study on various oxadiazole derivatives revealed that those with fluorinated phenyl groups exhibited superior antibacterial activity against resistant strains of bacteria. This suggests that this compound could be developed into a novel antibiotic agent.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Fluorine vs. Chlorine/Methoxy/Nitro : Fluorine’s smaller size and higher electronegativity improve metabolic stability and membrane permeability compared to chlorine or methoxy groups . Nitro groups (e.g., CDD-934506) enhance electrophilicity but may increase toxicity .
- Dual Fluorophenyl Moieties : The target compound’s dual fluorophenyl groups likely optimize binding to hydrophobic pockets in enzymes or microbial targets, as seen in COX-2 inhibitors (e.g., ’s triazole derivative) .
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- Antimicrobial Potential: The target compound’s fluorophenyl groups may enhance antimicrobial activity compared to chlorophenyl derivatives (e.g., ’s MIC values) due to fluorine’s ability to disrupt microbial membranes .
- Enzyme Inhibition : Fluorine’s role in hydrogen bonding (e.g., MMP-9 inhibitor 3c ) suggests the target compound could exhibit similar enzyme-targeting efficacy.
Physicochemical Properties
Table 3: Molecular Properties Comparison
Key Observations :
- The target compound’s lower molecular weight and LogP compared to dichlorophenyl analogs suggest improved solubility and bioavailability.
- Fluorine’s electron-withdrawing effect may reduce crystallinity, enhancing formulation flexibility .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a member of the oxadiazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections.
- Molecular Formula : C18H15F2N3O2S
- Molecular Weight : 367.39 g/mol
- IUPAC Name : this compound
Synthetic Routes
The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acid derivatives. Common methods include:
- Reaction of 4-fluorobenzohydrazide with benzoic acid derivatives.
- Use of dehydrating agents like phosphorus oxychloride or thionyl chloride at elevated temperatures.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines including A549 (lung carcinoma) and MCF7 (breast cancer) cells. The mechanisms often involve:
- Induction of apoptosis through activation of caspases.
- Inhibition of key signaling pathways such as ERK1/2.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 8.107 | Caspase activation |
| Compound B | MCF7 | 0.877 | ERK inhibition |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies suggest that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity, making these compounds valuable in the development of new antibiotics.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can induce cell cycle arrest and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic benefits of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
Q & A
Q. Q1. What are the optimal synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide, and how can purity be validated?
Methodological Answer: The synthesis typically involves three key steps:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate with 4-fluorobenzoic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
Sulfanyl acetamide coupling : Reaction of the oxadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–90°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.6–8.1 ppm for fluorophenyl protons) and high-resolution mass spectrometry (HRMS) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR :
- ¹⁹F NMR: Distinct signals for the two fluorophenyl groups (δ -110 to -115 ppm) .
- ¹H NMR: Doublets for aromatic protons adjacent to fluorine (J = 8–9 Hz) and singlet for oxadiazole protons .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical molecular weight (C₁₇H₁₂F₂N₃O₂S: 363.07 g/mol) .
Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase inhibition, using Celecoxib as a positive control .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values in anticancer assays)?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Analog Comparison : Test derivatives with modified oxadiazole or sulfanyl groups to isolate pharmacophoric contributions .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
Q. Q5. What strategies optimize the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of the fluorophenyl group with boronic acids .
- Temperature Control : Maintain 50–60°C to prevent oxadiazole ring degradation during prolonged reactions .
Q. Q6. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Functional Group Variation :
- Replace 4-fluorophenyl with 3,4-difluorophenyl to assess halogen bonding effects .
- Modify the sulfanyl group to sulfonyl or sulfonamide to alter electron-withdrawing properties .
- Pharmacokinetic Profiling : LogP measurements (shake-flask method) and metabolic stability in liver microsomes .
Q. Q7. What computational tools are recommended for predicting its metabolic pathways or toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for Phase I metabolism (e.g., oxadiazole ring oxidation) .
Critical Research Gaps
- Mechanistic Studies : Lack of crystallographic data for target binding (e.g., COX-2 or kinase complexes) .
- In Vivo Toxicity : Limited data on acute/chronic toxicity in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
